molecular formula C11H15BrClNO B13211875 [(3-Bromo-4-chlorophenyl)methyl](2-ethoxyethyl)amine

[(3-Bromo-4-chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13211875
M. Wt: 292.60 g/mol
InChI Key: UTOJBMQBPKZPSR-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methylamine is an organic compound with the molecular formula C11H15BrClNO It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and chlorine atoms, and the amine group is attached to a 2-ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the following steps:

    Bromination and Chlorination: The starting material, phenylmethylamine, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

    Alkylation: The brominated and chlorinated phenylmethylamine is then alkylated with 2-ethoxyethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of (3-Bromo-4-chlorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(3-Bromo-4-chlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(3-Bromo-4-chlorophenyl)methyl]amine: Lacks the 2-ethoxyethyl chain, resulting in different chemical properties and reactivity.

    (3-Bromo-4-chlorophenyl)methylamine: Has a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.

    (3-Bromo-4-chlorophenyl)methylamine derivatives: Various derivatives with different substituents on the phenyl ring or the ethoxyethyl chain can exhibit unique properties and applications.

The uniqueness of (3-Bromo-4-chlorophenyl)methylamine lies in its specific substitution pattern and the presence of the 2-ethoxyethyl chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15BrClNO/c1-2-15-6-5-14-8-9-3-4-11(13)10(12)7-9/h3-4,7,14H,2,5-6,8H2,1H3

InChI Key

UTOJBMQBPKZPSR-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

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